2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the indole moiety. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrimidoindole core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. This compound could be used to study these interactions and develop new biological assays .
Medicine: Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE involves its interaction with various molecular targets within cells. The indole moiety is known to interact with receptors and enzymes through π-electron delocalization and hydrogen bonding. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: What sets 2-{7,8-DIMETHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDE apart is its unique pyrimidoindole core, which is not commonly found in other indole derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.
Properties
Molecular Formula |
C24H23N5O4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H23N5O4/c1-32-19-9-16-18(10-20(19)33-2)28-23-22(16)27-13-29(24(23)31)12-21(30)25-8-7-14-11-26-17-6-4-3-5-15(14)17/h3-6,9-11,13,26,28H,7-8,12H2,1-2H3,(H,25,30) |
InChI Key |
RTJQSIUUZDGBGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
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